molecular formula C11H17BO3 B1417015 [3-(3-Methylbutoxy)phenyl]boronic acid CAS No. 1236189-95-9

[3-(3-Methylbutoxy)phenyl]boronic acid

Cat. No. B1417015
M. Wt: 208.06 g/mol
InChI Key: AIFBGNPSZLRGLB-UHFFFAOYSA-N
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Description

“[3-(3-Methylbutoxy)phenyl]boronic acid” is a type of boronic acid, which are increasingly utilized in diverse areas of research . Boronic acids are known for their interactions with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . They are used as synthetic intermediates in organic synthesis .


Synthesis Analysis

Boronic acids are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B (OR) 3, BX 3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .


Molecular Structure Analysis

The molecular structure of boronic acids can be analyzed using various methods such as FT-IR (4000–400 cm –1), dispersive Raman (4000–40 cm –1) spectroscopy and theoretical DFT/B3LYP/6-311++G (d, p) calculations . The calculation results have been compared with observed values, which agree with each other .


Chemical Reactions Analysis

Boronic acids are known to form ester conjugates with various nucleophiles at variable pHs . They are also known to participate in various reactions such as copper-mediated trifluoromethylation, copper-catalyzed transformations from arylboronic acids in water, Mitsunobu, Suzuki, and amidation reactions .


Physical And Chemical Properties Analysis

Boronic acids have unique physical and chemical properties. For instance, they have the ability to form five-membered boronate esters with diols . This property allows them to be used in various areas ranging from biological labelling, protein manipulation and modification, separation and the development of therapeutics .

Scientific Research Applications

Boronic Acid in Sensing and Binding

Boronic acids, including [3-(3-Methylbutoxy)phenyl]boronic acid, have been extensively used as receptors for detecting diols and α-hydroxy acids. Their unique binding capabilities make them suitable for creating responsive sensors. For instance, the incorporation of 3-acrylamide phenyl boronic acid into a hydrogel has been shown to generate a fully reversible holographic sensor for L-lactate, highlighting the potential of boronic acids in sensing applications (Sartain et al., 2008).

Boronic Acid as Building Blocks in Organic Chemistry

Boronic acids serve as essential intermediates and building blocks in organic chemistry due to their versatile nature. They are used in various applications such as sensing, protein manipulation, therapeutics, biological labeling, and separation. For instance, the introduction of an aminophosphonic acid group into a boronic acid may provide new opportunities for application, indicating the multifunctional nature of these compounds (Zhang et al., 2017).

Optical Modulation and Nanotechnology

Phenyl boronic acids are crucial in the field of nanotechnology and optical modulation. They are used as binding ligands for saccharide recognition and to anchor hydrophilic polymer backbones to the surface of hydrophobic materials like graphene or carbon nanotubes. The modification of phenyl boronic acids can lead to changes in the optical properties of materials, as evidenced in studies involving single-walled carbon nanotubes (SWNT), demonstrating the potential of boronic acids in developing advanced materials with tunable properties (Mu et al., 2012).

Boronic Acid in Catalysis

The versatile nature of boronic acids extends to their role in catalysis. They are used to activate hydroxy functional groups, promoting their direct transformation into useful products under mild conditions. This ability is exploited in various organic reactions, demonstrating the importance of boronic acids in catalytic processes and organic synthesis (Hashimoto et al., 2015).

properties

IUPAC Name

[3-(3-methylbutoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BO3/c1-9(2)6-7-15-11-5-3-4-10(8-11)12(13)14/h3-5,8-9,13-14H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIFBGNPSZLRGLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)OCCC(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701274186
Record name B-[3-(3-Methylbutoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701274186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(3-Methylbutoxy)phenyl]boronic acid

CAS RN

1236189-95-9
Record name B-[3-(3-Methylbutoxy)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1236189-95-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-[3-(3-Methylbutoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701274186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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